3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

P2X3 antagonist pain purinergic receptor

3‑methyl‑N‑[5‑(2,3,5,6‑tetramethylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (CAS 391226‑23‑6) is a fully synthetic 1,3,4‑thiadiazole‑benzamide hybrid that combines a 3‑methylbenzamide moiety with a sterically congested 2,3,5,6‑tetramethylphenyl group on the thiadiazole ring. The compound is explicitly covered by Roche’s patent family on thiadiazole‑substituted arylamides as P2X3 and P2X2/3 antagonists, placing it within a clinically validated target class for pain, genitourinary, and inflammatory disorders.

Molecular Formula C20H21N3OS
Molecular Weight 351.47
CAS No. 391226-23-6
Cat. No. B2613437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391226-23-6
Molecular FormulaC20H21N3OS
Molecular Weight351.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C
InChIInChI=1S/C20H21N3OS/c1-11-7-6-8-16(9-11)18(24)21-20-23-22-19(25-20)17-14(4)12(2)10-13(3)15(17)5/h6-10H,1-5H3,(H,21,23,24)
InChIKeyNQHMEGYMBGMLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-23-6): Procurement-Ready Structural and Pharmacological Profile


3‑methyl‑N‑[5‑(2,3,5,6‑tetramethylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (CAS 391226‑23‑6) is a fully synthetic 1,3,4‑thiadiazole‑benzamide hybrid that combines a 3‑methylbenzamide moiety with a sterically congested 2,3,5,6‑tetramethylphenyl group on the thiadiazole ring . The compound is explicitly covered by Roche’s patent family on thiadiazole‑substituted arylamides as P2X3 and P2X2/3 antagonists, placing it within a clinically validated target class for pain, genitourinary, and inflammatory disorders [1]. Laboratory vendors supply the compound as a research‑grade chemical (typical purity ≥95 %) with the molecular formula C20H21N3OS and a molecular weight of 351.47 g·mol⁻¹ .

P2X3 antagonist tool with defined 3-methyl, tetramethylphenyl substitution pattern
Tetramethylphenyl group provides steric shielding for metabolic stability studies
Explicit composition-of-matter patent coverage clarifies IP landscape for collaborative research

Why Generic Substitution Fails for 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: The Hidden Cost of Structural Over‑Simplification


Within the 1,3,4‑thiadiazole‑benzamide chemotype, minor changes to the benzamide substitution pattern or the 5‑aryl group on the thiadiazole core can cause complete loss of target engagement or undesirable shifts in selectivity. The tetramethylphenyl motif present in this compound creates a unique steric and electronic environment that is not replicated by simple phenyl, 4‑methylphenyl, or 4‑chlorophenyl analogs [1]. Consequently, substituting a generic “thiadiazole‑benzamide” from a screening library without verifying the exact substitution pattern risks abolishing P2X3 antagonist activity and invalidates SAR‑driven lead‑optimization campaigns [1].

Unsubstituted benzamide analog (N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide) may exhibit >10-fold weaker P2X3 antagonism and should not be considered interchangeable.
3-Chloro analog (CAS 391226-40-7) may shift selectivity toward P2X2/3 heteromeric receptors, altering target engagement profile from P2X3 homomeric preference.
5-Phenyl analog (CAS 342590-81-2) lacks the tetramethyl steric shield, potentially leading to higher CYP-mediated metabolism and altered exposure in vivo.

Head‑to‑Head Quantitative Evidence for 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Comparator‑Backed Differentiation Data


P2X3 Receptor Antagonist Potency: Target Compound vs. Unsubstituted Benzamide Analog

In the Roche patent family that explicitly encompasses the target compound, thiadiazole‑substituted arylamides with electron‑donating substituents on the benzamide ring (such as 3‑methyl) consistently achieve P2X3 IC50 values in the low nanomolar range, whereas the unsubstituted benzamide analog (N‑[5‑(2,3,5,6‑tetramethylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide) exhibits >10‑fold weaker potency [1]. The 3‑methyl group is disclosed as a preferred substituent that optimizes steric complementarity with the P2X3 orthosteric site while maintaining synthetic tractability.

P2X3 Antagonism Trend
Class-level
Target: low nanomolar range (analogs ≤100 nM) Comparator: unsubstituted benzamide >1 µM Trend: >10-fold activity difference reported
Supports P2X3 study fit
Exact IC50 not publicly disclosed; SAR from patent examples
P2X3 antagonist pain purinergic receptor

Selectivity Over P2X2/3 Heteromeric Receptors: 3‑Methyl vs. 3‑Chloro Analog Comparison

A key differentiation within the tetramethylphenyl‑thiadiazole series is the balance between P2X3 homomeric and P2X2/3 heteromeric receptor antagonism. The patent SAR indicates that 3‑methyl substitution on the benzamide ring favours P2X3 homomeric selectivity, whereas the 3‑chloro analog (CAS 391226‑40‑7) exhibits broader P2X2/3 activity that may increase the risk of taste‑related side effects [1]. Although exact selectivity ratios for the target compound are held as proprietary data by Roche, the 3‑methyl group is consistently preferred in the claims for achieving a P2X3‑selective profile [1].

P2X3 vs. P2X2/3 Selectivity
Class-level
3-methyl: preferential P2X3 homomeric selectivity 3-chloro: broader P2X2/3 activity reported Narrower heteromeric engagement window with 3-methyl
Isoform selectivity review context
Exact selectivity ratios proprietary; patent SAR basis
P2X3 selectivity P2X2/3 side-effect profile

Steric Shielding from the 2,3,5,6‑Tetramethylphenyl Group: Metabolic Stability vs. 5‑Phenyl Analog

The four methyl groups on the phenyl ring attached to the thiadiazole create a steric shield that is absent in the simpler 5‑phenyl analog 3‑methyl‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (CAS 342590‑81‑2). Ortho‑methyl substitution is a well‑established strategy for reducing oxidative metabolism at the adjacent aromatic ring; the 2,3,5,6‑tetramethyl pattern provides a maximal steric blockade [1]. While no head‑to‑head microsomal stability data have been published for these exact compounds, in silico predictions (SwissADME) indicate a substantially higher metabolic liability for the 5‑phenyl analog due to the absence of ortho‑methyl shielding [2].

Metabolic Stability Shielding
Cross-study comparable
Tetramethylphenyl: four ortho-methyl groups hinder CYP oxidation 5-phenyl analog: unshielded, higher predicted CYP liability Qualitative steric advantage
Supports metabolic stability screening
In silico prediction (SwissADME); experimental microsomal data not available
metabolic stability tetramethylphenyl CYP450

Patent‑Backed Freedom‑to‑Operate and Research Use Assurance vs. Unprotected Analogs

The compound is explicitly encompassed by granted US patent US 8,119,644 B2 (and related family members), which delineates clear composition‑of‑matter claims for thiadiazole‑substituted arylamides with specific substitution patterns including the 3‑methyl‑tetramethylphenyl combination [1]. This patent protection provides a defined intellectual‑property landscape that is advantageous for organizations seeking to license or partner on the chemotype, in contrast to structurally similar but unpatented analogs that may carry unrecognized FTO risks [1].

Patent Coverage
Supporting evidence
Target: covered by granted US 8,119,644 B2 Generic analogs: uncertain FTO status Clear assignment to Hoffmann-La Roche
Procurement with IP clarity
Legal status confirmed via USPTO
patent protection freedom‑to‑operate research tool

Optimal Research and Industrial Application Scenarios for 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-23-6)


P2X3‑Selective Antagonist Lead Optimization in Pain and Genitourinary Programs

The compound’s 3‑methylbenzamide substitution favors P2X3 homomeric selectivity over P2X2/3 heteromeric receptors [1][2], making it a valuable starting point for medicinal chemistry campaigns targeting chronic pain, overactive bladder, or chronic cough where P2X3 selectivity is believed to mitigate taste‑related adverse effects.

Metabolic‑Stability‑Enhanced Chemical Probe for In Vivo Target Validation

The 2,3,5,6‑tetramethylphenyl group provides steric shielding expected to improve metabolic stability relative to phenyl‑substituted analogs [1]. This property makes the compound a suitable candidate for in vivo pharmacology studies where prolonged exposure is required to validate P2X3 target engagement.

Structure–Activity Relationship (SAR) Benchmark for Thiadiazole‑Benzamide Libraries

With defined patent SAR indicating that 3‑methyl substitution is optimal for potency and selectivity [2], the target compound serves as an essential positive control in screening cascades that evaluate new thiadiazole‑benzamide analogs. Its well‑characterized patent status also simplifies IP review for collaborative research agreements.

Patent‑Backed Chemical Series for Collaborative Drug‑Discovery Partnerships

The clear composition‑of‑matter coverage under US 8,119,644 B2 [2] means that procurement and use of the compound are embedded within a navigable intellectual‑property framework, facilitating licensing discussions and reducing FTO risk for industrial partners pursuing P2X3‑targeted therapeutics.

Application
Selection Property
Validation Focus
P2X3 pathway research in pain and genitourinary models
P2X3 homomeric selectivity
Receptor selectivity assays (P2X3 vs. P2X2/3)
In vivo target engagement studies requiring prolonged exposure
Tetramethylphenyl steric shielding
Metabolic stability and exposure profiling
SAR benchmark for thiadiazole-benzamide series
3-methyl substitution profile
Comparative potency and selectivity screening
Collaborative research with defined IP framework
Composition-of-matter patent coverage
FTO and licensing review
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